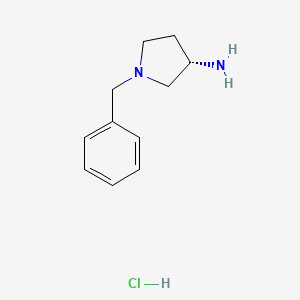
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a chiral amine compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of N-benzyl-3-pyrrolidinone using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of chiral ligands and catalysts is crucial to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amides, and various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include the modulation of neurotransmitter levels and the inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Benzyl-3-aminopyrrolidine HCl: The enantiomer of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, which has different biological activities and properties.
1-Benzyl-3-aminopyrrolidine: The racemic mixture of the compound, which lacks the stereochemical specificity of the chiral forms.
3-Aminopyrrolidine: A simpler analog without the benzyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific biological activities and makes it a valuable tool in asymmetric synthesis. Its ability to interact selectively with chiral environments in biological systems sets it apart from its racemic and achiral counterparts.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H/t11-;/m0./s1 |
InChI Key |
SLNQYIALAWPRRP-MERQFXBCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


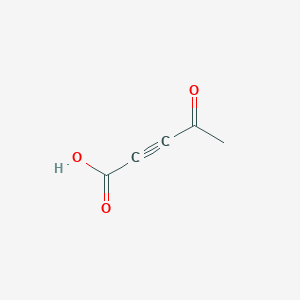
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
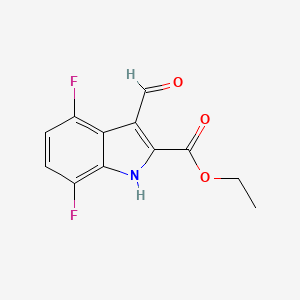

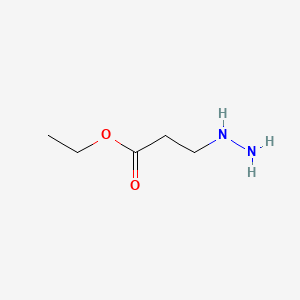

![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
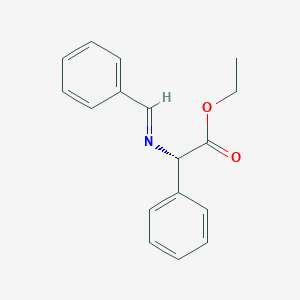
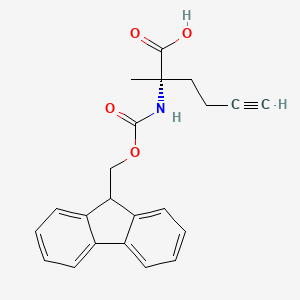
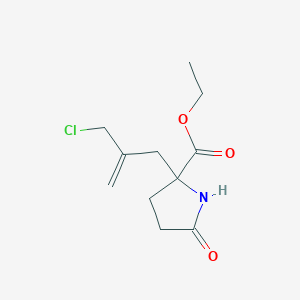

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)


